
o-Tolidine
Overview
Description
o-Tolidine (3,3′-dimethylbenzidine) is an aromatic amine with the molecular formula C₁₄H₁₆N₂. It is structurally characterized by two benzene rings linked by a single bond, with methyl groups at the 3 and 3′ positions and amine groups at the 4 and 4′ positions (Figure 6, ). This compound is primarily used in the synthesis of azo dyes, polyimide materials, and as a reagent in analytical chemistry for detecting chlorine dioxide (ClO₂) and glucose .
This compound exhibits moderate solubility in polar solvents like methanol and water, depending on pH and organic modifiers . Its electrochemical behavior follows a two-step oxidation mechanism, involving stable radical intermediates, as demonstrated in choline chloride-acetic acid (ChCl:AA) electrolytes .
Preparation Methods
Orthotolidine can be synthesized through several methods. One common synthetic route involves the benzidine rearrangement from a hydrazine derivative derived from 2-nitrotoluene. The reaction can be represented as follows:
(CH3C6H4)2N2H2→(C6H3(CH3)NH2)2
In industrial production, orthotolidine is often produced by nitration of toluene to give a mixture of nitrotoluenes, favoring the ortho isomer. This mixture is then separated by distillation, and 2-nitrotoluene is hydrogenated to give orthotolidine .
Chemical Reactions Analysis
Reactions with Oxidizing Agents
- O-tolidine reacts with oxidizing agents, leading to distinct color changes, which makes it useful in detecting free and combined chlorine in water systems .
- Peroxidase catalyzes the conversion of this compound to tolidine blue in aqueous solution using hydrogen peroxide . The blue dye formed has a meriquinoidic structure that exists in equilibrium with an unstable radical compound .
- This compound can be oxidized using potassium dichromate in an acidic medium, resulting in the formation of a polymer .
Chlorine Detection
- This compound has been used as a reagent for the colorimetric estimation of small quantities of free chlorine .
- In the this compound test for chlorine, several factors can exert an effect, including the concentration of chlorine, the oxidation potential of chlorine or chloramine, pH, the concentration of hydrochloric acid (HCl), and the concentrations of manganese, iron, and nitrite .
- Nitrites, iron, and manganese can interfere with the this compound test for chlorine .
- The addition of excess HCl can cause fading of the nitrite this compound color or inhibit its formation . Studies show that pH values below 2.0 diminish nitrite this compound color .
Effect of Addition of Acid to this compound Nitrite Color
Nitrite Nitrogen Used (ppm) | HCl (1:10) Added (cc) | Total HCl (cc) | Apparent Chlorine (30 min) (ppm) | pH |
---|---|---|---|---|
1.0 | 0.5 | 0.07 | ||
2.0 | 0.5 | 1.0 | 0.04 | |
1.0 | 1.5 | 0.03 | ||
2.0 | 2.5 | 0.03 |
Effect of Addition of Acid to Nitrite (0.5 cc this compound then added)
Nitrite Nitrogen Used (ppm) | HCl (1:10) Added (cc) | Total HCl (cc) | Apparent Chlorine (30 min) (ppm) |
---|---|---|---|
1.0 | 0.5 | 1.0 | 0.02 |
1.75 | 1.5 | 0.02 |
Diazotization Reactions and Azo Dye Production
- This compound can participate in diazotization reactions, making it a useful intermediate in the production of azo dyes . It is used in the manufacture of soluble azo dyes and insoluble pigments for the textile, leather, and paper industries .
Electrochemical Oxidation
Scientific Research Applications
Analytical Chemistry
Chlorine Detection
o-Tolidine is widely used in analytical tests for chlorine levels in water. It serves as a reagent in colorimetric assays, allowing for the quantification of chlorine in drinking water and swimming pools. The reaction of this compound with chlorine produces a colored compound that can be measured spectrophotometrically, providing a reliable method for monitoring water quality .
Table 1: Comparison of Chlorine Detection Methods Using this compound
Method | Sensitivity | Detection Limit (mg/L) | Reference |
---|---|---|---|
Colorimetric with this compound | High | 0.01 | CDC |
Spectrophotometric | Moderate | 0.05 | WHO |
Biomedical Applications
Electrochemical Biosensors
Recent studies have explored the use of this compound as a substrate in electrochemical biosensors for detecting hydrogen peroxide and hemoglobin. For instance, research conducted by Wei Sun et al. demonstrated that the oxidative reaction of this compound catalyzed by hemoglobin could be effectively used to determine hydrogen peroxide concentrations in serum samples. This method showed a lower detection limit compared to traditional methods, making it a promising tool for clinical diagnostics .
Case Study: Hemoglobin Catalysis
In a study published by the Bulletin of the Chemical Society of Ethiopia, this compound was employed to create an electrochemical sensor that exhibited high sensitivity for hydrogen peroxide detection. The linear range established was from M to M, with a detection limit of M . This application highlights the potential for this compound in developing advanced diagnostic tools.
Dye Manufacturing
This compound is utilized as an intermediate in the production of various dyes. While its use has declined due to health concerns, it remains significant in producing azo dyes and other synthetic dyes used in textiles and biological staining .
Table 2: Applications of this compound in Dye Manufacturing
Application | Description |
---|---|
Azo Dye Production | Intermediate for synthesizing azo dyes |
Biological Staining | Component of trypan blue dye |
Textile Dyeing | Used as a direct dye |
Forensic Science
Historically, this compound has been employed in forensic science for blood detection tests. The this compound test is based on the compound's ability to react with hemoglobin, producing a color change indicative of blood presence. This application has been foundational in forensic investigations since its establishment in the early 20th century .
Health and Safety Concerns
Despite its useful applications, this compound poses significant health risks. It has been classified as a potential carcinogen and is associated with mutagenic effects. Prolonged exposure can lead to serious health issues, including cancer and kidney damage . Consequently, safety measures are crucial when handling this compound.
Mechanism of Action
The mechanism of action of orthotolidine involves its ability to undergo oxidation and form colored compounds. For example, in the presence of chlorine, orthotolidine is oxidized to form a blue-colored compound. This reaction is utilized in chlorine detection tests. The molecular targets and pathways involved in these reactions include the interaction with oxidizing agents such as chlorine and hydrogen peroxide .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues
Benzidine (4,4′-diaminobiphenyl)
- Structural Differences : Benzidine lacks the methyl groups present in o-Tolidine.
- Toxicity: Both compounds are metabolized to acetylated and hydroxy derivatives, preferentially excreted via urine. Benzidine is a known human carcinogen (IARC Group 1), while this compound is classified as a suspected human carcinogen (NIOSH) .
- Tumor Induction : In rats, both induce Zymbal gland tumors, but only this compound has been linked to bladder tumors in dogs and humans under mixed exposure scenarios .
o-Toluidine (2-methylaniline)
- Structural Differences: A monocyclic aromatic amine with a single benzene ring and methyl/amine groups at adjacent positions.
- Applications: Primarily used in dye synthesis (e.g., hair dyes) and glucose detection assays.
- Toxicity: Classified as a confirmed carcinogen (IARC Group 1), with occupational exposure linked to bladder cancer .
p-Phenylenediamine (1,4-diaminobenzene)
- Structural Differences : A single benzene ring with amine groups at para positions.
- Applications : Used in hair dyes and polyimide synthesis. Unlike this compound, it lacks methyl groups and biphenyl linkages .
- Toxicity: Associated with allergic dermatitis but less carcinogenic than this compound or benzidine .
Physicochemical Properties
Toxicity and Carcinogenicity
Material Science
- This compound : Incorporated into polyimides (e.g., PMDA-o-Tolidine systems) to achieve ultra-low coefficients of thermal expansion (CTE: 3–8 ppm/K) .
- m-Tolidine : Structural isomer of this compound; used in polyimides but with higher CTE (12–15 ppm/K) due to altered chain packing .
Analytical Chemistry
- This compound: Detects ClO₂ in water (colorimetric method), though nonspecific due to interference from Cl₂ . Limits of detection (LOD) for this compound in air: 0.01 ng/mL (Amberlite XAD-2 resin) .
- Aniline : Lower LOD (6 ng/L) in air sampling but less stable in electrochemical assays .
Environmental Impact and Biodegradation
- Laccase Induction : this compound at 50 mg/L increases laccase activity in N. pironii to 253 U/mg protein (120 h), enhancing its utility in bioremediation .
Regulatory Status
Biological Activity
o-Tolidine, also known as ortho-toluidine, is an aromatic amine primarily used in the manufacture of dyes, rubber chemicals, and pesticides. Its biological activity has been extensively studied due to its potential carcinogenic effects and other health implications. This article reviews the biological activity of this compound, focusing on its carcinogenicity, mutagenicity, and associated health risks based on diverse research findings.
Carcinogenicity
This compound has been classified as a Group 1 carcinogen by the International Agency for Research on Cancer (IARC), indicating sufficient evidence of its carcinogenicity in humans. The primary concern is its association with bladder cancer, particularly among workers exposed to this compound in industrial settings.
Case Studies and Epidemiological Evidence
-
Rubber Chemical Manufacturing Study (2013) :
- A cohort study involving 1,875 workers at a rubber chemical manufacturing plant found a significant increase in bladder cancer incidence (SIR=2.87) compared to the general population. Workers with higher cumulative exposure showed even greater risks (SIR=6.13) .
- The study concluded that this compound exposure was likely responsible for the elevated bladder cancer rates, with smoking accounting for only 8% of the cases .
- Animal Studies :
Mutagenicity
Research indicates that this compound exhibits mutagenic properties, contributing to its carcinogenic potential. Key findings include:
- In Vitro Studies :
- In Vivo Studies :
Hemoglobin Adducts
The formation of hemoglobin adducts from this compound exposure has been documented as a biomarker for assessing exposure levels. Studies indicate varying levels of adducts among smokers and non-smokers, suggesting that smoking may influence the metabolism of this compound .
Occupational Exposure Limits
Given the strong evidence linking this compound to serious health risks, there is an ongoing discussion regarding occupational exposure limits. Recommendations have been made for re-evaluating these limits to protect workers in industries where this compound is used .
Summary Table of Key Findings
Q & A
Q. Basic: What are the validated analytical methods for quantifying o-Tolidine in environmental or biological samples?
Methodological Answer:
- Chromatographic techniques (e.g., HPLC–MS/MS) are preferred for sensitive detection and quantification, especially in biodegradation studies. For instance, this compound degradation by Nectriella pironii was confirmed via HPLC–MS/MS, revealing metabolites like 3,3’-dihydroxybenzidine (m/z 217) .
- Spectrophotometric methods are cost-effective for routine analysis. A flow injection system using this compound (9.8 × 10⁻⁵ mol L⁻¹) showed optimal signal stability for detecting oxidants like free chlorine .
- Caution : Avoid colorimetric assays (e.g., DPC method) for chromium detection due to cross-reactivity with other heavy metals; preliminary separation steps are required .
Q. Advanced: How do experimental designs address contradictions in this compound’s mutagenicity and carcinogenicity data?
Methodological Answer:
- In vitro vs. in vivo models : Ames assay results conflict (mutagenic in some studies but not others ). Researchers should replicate studies using standardized protocols (e.g., OECD guidelines) and validate findings across multiple cell lines or animal models (e.g., rats, hamsters) .
- Metabolite analysis : Focus on this compound’s metabolites (e.g., N,N’-diacetyl-o-Tolidine), which may drive carcinogenicity. Studies in dogs and rats suggest metabolite-specific DNA adduct formation .
- Dose-response studies : Use sublethal doses (e.g., 2 mg/day in mice) to assess transplacental effects, as done in BALB/c mice embryo studies .
Q. Basic: What safety protocols are critical when handling this compound in laboratory settings?
Methodological Answer:
- Personal protective equipment (PPE) : Use butyl or Viton gloves and Tychem® suits to prevent dermal absorption .
- Engineering controls : Work in fume hoods with negative pressure to minimize inhalation .
- Waste disposal : Classify this compound waste under RCRA code U095 and incinerate using high-temperature systems to prevent environmental release .
Q. Advanced: What experimental parameters influence microbial degradation efficiency of this compound?
Methodological Answer:
- Microbial strain selection : Nectriella pironii degrades 50 mg/L this compound within 96 hours via extracellular oxidases (e.g., laccases) .
- Concentration gradients : Higher concentrations (>10 mg/L) slow degradation rates due to microbial inhibition; pre-adapt cultures to xenobiotics .
- Analytical validation : Pair biodegradation assays with HPLC–MS/MS to track intermediate metabolites and confirm mineralization .
Q. Basic: How is this compound synthesized and characterized for purity in research applications?
Methodological Answer:
- Synthesis : React 2-nitrotoluene with reducing agents (e.g., Zn/HCl) to form 3,3’-dimethylbenzidine, followed by purification via recrystallization .
- Purity verification : Use NMR (¹H/¹³C) and HPLC (≥95% purity threshold) .
- Storage : Store in amber vials at –20°C to prevent oxidation .
Q. Advanced: How can researchers resolve discrepancies in this compound’s teratogenicity studies?
Methodological Answer:
- Model specificity : Early rat studies (30 mg/day) found no teratogenicity , but murine models showed embryonic hyperplasia . Reconcile results using cross-species dose normalization (e.g., mg/kg body weight).
- Metabolite profiling : Compare metabolite distributions (e.g., 5-hydroxy-o-Tolidine in humans vs. N-acetyl-o-Tolidine in rats) to identify species-specific pathways .
- Longitudinal monitoring : Track offspring post-exposure for latent effects, as teratogenicity may manifest in later developmental stages .
Q. Basic: What are the best practices for incorporating this compound data into research publications?
Methodological Answer:
- Reproducibility : Follow Beilstein Journal guidelines: detail experimental methods in supplements, limit main text to 5 compounds, and cite characterization protocols (e.g., NMR shifts) .
- Ethical reporting : Disclose conflicting mutagenicity data and justify analytical method choices (e.g., HPLC over DPC assays) .
- Data repositories : Upload raw spectra and chromatograms to platforms like Zenodo for peer validation .
Q. Advanced: What mechanistic insights explain this compound’s role in electrochemical biosensing?
Methodological Answer:
- Electrooxidation dynamics : this compound forms charge-transfer complexes (CTCs) during redox switching, enabling heparin detection via EQCM. Optimize CTC stability using pH 7.4 buffers .
- Signal amplification : Pair with nanomaterials (e.g., graphene oxide) to enhance conductivity and lower detection limits .
- Interference mitigation : Use selective membranes to exclude competing ions (e.g., Fe³⁺) in environmental samples .
Properties
IUPAC Name |
4-(4-amino-3-methylphenyl)-2-methylaniline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2/c1-9-7-11(3-5-13(9)15)12-4-6-14(16)10(2)8-12/h3-8H,15-16H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NUIURNJTPRWVAP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C2=CC(=C(C=C2)N)C)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2 | |
Record name | 3,3'-DIMETHYLBENZIDINE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/16097 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Record name | o-TOLIDINE | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0960 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
Explanation | Creative Commons CC BY 4.0 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
41766-75-0 (di-hydrofluoride), 612-82-8 (di-hydrochloride), 7563-59-9 (unspecified hydrochloride) | |
Record name | Orthotolidine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000119937 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID5024059 | |
Record name | 3,3'-Dimethylbenzidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5024059 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
3,3'-dimethylbenzidine appears as white to reddish crystals or crystalline powder or a light tan powder. (NTP, 1992), White to reddish crystals or powder. [Note: Darkens on exposure to air. Often used in paste or wet cake form. Used as a basis for many dyes.]; [NIOSH], COLOURLESS CRYSTALS OR RED-TO-BROWN FLAKES., White to reddish crystals or powder., White to reddish crystals or powder. [Note: Darkens on exposure to air. Often used in paste or wet cake form. Used as a basis for many dyes.] | |
Record name | 3,3'-DIMETHYLBENZIDINE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/16097 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Record name | o-Tolidine | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/435 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Record name | o-TOLIDINE | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0960 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
Explanation | Creative Commons CC BY 4.0 | |
Record name | O-TOLIDINE | |
Source | Occupational Safety and Health Administration (OSHA) | |
URL | https://www.osha.gov/chemicaldata/151 | |
Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
Record name | o-Tolidine | |
Source | The National Institute for Occupational Safety and Health (NIOSH) | |
URL | https://www.cdc.gov/niosh/npg/npgd0618.html | |
Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Boiling Point |
392 °F at 760 mmHg (NTP, 1992), 300 °C, 392 °F, 572 °F | |
Record name | 3,3'-DIMETHYLBENZIDINE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/16097 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Record name | 3,3'-DIMETHYLBENZIDINE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1640 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | o-TOLIDINE | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0960 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
Explanation | Creative Commons CC BY 4.0 | |
Record name | O-TOLIDINE | |
Source | Occupational Safety and Health Administration (OSHA) | |
URL | https://www.osha.gov/chemicaldata/151 | |
Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
Record name | o-Tolidine | |
Source | The National Institute for Occupational Safety and Health (NIOSH) | |
URL | https://www.cdc.gov/niosh/npg/npgd0618.html | |
Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Flash Point |
137 °C, 244 °C, 471 °F | |
Record name | o-Tolidine | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/435 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Record name | o-TOLIDINE | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0960 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
Explanation | Creative Commons CC BY 4.0 | |
Record name | O-TOLIDINE | |
Source | Occupational Safety and Health Administration (OSHA) | |
URL | https://www.osha.gov/chemicaldata/151 | |
Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
Solubility |
less than 1 mg/mL at 66 °F (NTP, 1992), In water, 1,300 mg/L at 25 °C, Soluble in alcohol, ether, dilute acids, Solubility in water, g/100ml at 25 °C: 0.13 (poor), 0.1% | |
Record name | 3,3'-DIMETHYLBENZIDINE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/16097 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Record name | 3,3'-DIMETHYLBENZIDINE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1640 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | o-TOLIDINE | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0960 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
Explanation | Creative Commons CC BY 4.0 | |
Record name | o-Tolidine | |
Source | The National Institute for Occupational Safety and Health (NIOSH) | |
URL | https://www.cdc.gov/niosh/npg/npgd0618.html | |
Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Density |
1 (NTP, 1992), 1.234 g/cu cm, 1.2 g/cm³, 1 | |
Record name | 3,3'-DIMETHYLBENZIDINE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/16097 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Record name | 3,3'-DIMETHYLBENZIDINE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1640 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | o-TOLIDINE | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0960 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
Explanation | Creative Commons CC BY 4.0 | |
Record name | O-TOLIDINE | |
Source | Occupational Safety and Health Administration (OSHA) | |
URL | https://www.osha.gov/chemicaldata/151 | |
Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
Vapor Pressure |
0.000001 [mmHg], 1x10-6 mmHg (est) | |
Record name | o-Tolidine | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/435 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Record name | O-TOLIDINE | |
Source | Occupational Safety and Health Administration (OSHA) | |
URL | https://www.osha.gov/chemicaldata/151 | |
Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
Mechanism of Action |
In mice and rats, prenatal exposure to the dye Congo red permanently reduces the number of germ cells in male and female offspring. In the current investigation, nine other dyes structurally related to Congo red were examined for developmental testicular toxicity. In this study, the structural component of the dyes responsible for the prenatal induction of germ cell aplasia was identified. /Investigators/ found that only benzidine-based dyes altered testicular development and caused hypospermatogenesis in mice during adulthood. Dimethyl- and dimethoxybenzidine-based dyes were without effect. Pregnant mice were dosed orally on Days 8-12 of gestation with a benzidine-, dimethylbenzidine-, or a dimethoxybenzidine-based dye and the testes of 45- to 50-day-old male offspring were examined. The testes of postpubertal male offspring exposed to the benzidine-based dyes, Congo red, diamine blue, and Chlorazol Black E, were small and contained some tubules completely devoid of germ cells, but the dimethylbenzidine-based dyes, trypan blue, Evans blue, and benzopurpurin 4B, and the dimethoxybenzidine-based dye, Chicago sky blue, did not alter testicular development in this manner. Azoic diazo component 48, a dimethoxybenzidine congener, and two other diazo dyes, naphthol blue black and Sudan III, were also without effect on the germ cells. Experiments with Chlorazol Black E (CBE) indicate that the period of susceptibility in the male fetus is limited to the period of primordial germ cell migration and division. When CBE was administered on Days 8-10 of gestation it reduced testis weight after puberty by 30%, while treatment after Day 13 did not affect testicular function., It was found that intoxication of animals with aminobiphenyls leads to the activation of such glutathione-dependent enzymes as glutathione-S-transferase and glutathione reductase. This is accompanied by the induction of activities of individual isoforms of the multifunctional family of glutathione-S-transferases. There was a decrease in the glutathione peroxidase activity after intoxication with benzidine derivatives. It was found that the GSH content in rat liver decreased after benzidine intoxication and sharply increased after effects of 3,3'-dimethylbenzidine and 3,3'-dimethoxybenzidine. In all cases studied there was a diminution in the level of diene conjugates. It was supposed that the specificity of the catalytic glutathione redox system reaction is due to structural peculiarities of the aminobiphenyls being injected. Analysis of functional pairs of glutathione-dependent enzymes revealed a certain imbalance in the antioxidant system function after aminobiphenyl poisoning., Dimethoxybenzidine (DMO) and dimethylbenzidine (DM) are used to synthesize dyes such as C.I. Direct Blue 15 and C.I. Acid Red 114, respectively. These commercially used dyes are metabolically degraded to DMO or DM in the intestinal tract of rodents and subsequently DMO and DM are absorbed into the blood stream. Animals were exposed to DMO, DM, or the dyes in the drinking water. Tumors obtained from control and chemical-treated animals were examined for the presence of activated oncogenes by the NIH 3T3 DNA transfection assay. Activated oncogenes were detected in less than 3% (1/38) of the tumors from control animals whereas 68% (34/50) of the tumors from chemical-treated animals contained detectable oncogenes. Activated oncogenes were detected in both malignant (25/36) and benign (9/14) tumors from the chemically treated animals but only in one of 13 malignant tumors from the control animals. The presence of oncogenes in the chemically induced benign tumors suggests that oncogene activation was an early event in those tumors. Southern blot analysis of transfectant DNA showed that the transforming properties of the chemically induced rat tumor DNAs were due to the transfer of an activated H-ras (31/34) or N-ras (3/34) gene. One spontaneous rat tumor DNA was found to contain an activated H-ras gene. Oligonucleotide hybridization analysis indicated that the H-ras oncogenes from chemical-associated tumors contained mutations at codons 12, 13, or 61 whereas the spontaneously activated H-ras gene contained a point mutation at codon 61. These data suggest that activation of cellular ras genes by point mutation is an important step in the induction of tumors, at least in rats, by this class of benzidine-derived dyes. Moreover, in light of common histogenesis of the normal counterparts of many of the chemically induced neoplasms and histological evidence of varied tissue differentiation in some basal cell neoplasms, it is possible that most or all of the chemically induced neoplasms were derived from a common epidermal progenitor stem cell population., In aqueous solution peroxidase catalyzes the conversion of o-tolidine to tolidine blue by hydrogen peroxide. This reaction of practical significance for analytical tests was studied by optical and ESR spectroscopy. For the blue dye formed in aqueous solution a meriquinoidic structure was proposed which is in equilibrium with an instable radical compound. This equilibrium is shifted to higher radical concentrations by ethylene glycol. Naphthene derivatives stabilize the meriquinoidic structure by means of non-covalent interactions resulting in a decrease of the radical concentration. In crosslinked gelatin the dye formation runs analogously, so that this system is suitable for providing evidence for H2O2-forming reactions. Naphthene derivatives substituted by sufficiently long aliphatic groups are diffusion stable in crosslinked gelatin. By interacting with the dye they prevent its rapid chemical decomposition and diffusion into the sample solution. It was shown, furthermore, that by means of such systems with a suitable structure of the layers both substrates and enzymes participating in the reaction may be determined analytically. This does provide a basis for developing new analytical test variants. | |
Record name | 3,3'-DIMETHYLBENZIDINE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1640 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
Colorless; in technical grades also brownish flakes, White to reddish crystals or powder [Note: Darkens on exposure to air] | |
CAS No. |
119-93-7 | |
Record name | 3,3'-DIMETHYLBENZIDINE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/16097 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Record name | o-Tolidine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=119-93-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Orthotolidine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000119937 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | [1,1'-Biphenyl]-4,4'-diamine, 3,3'-dimethyl- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 3,3'-Dimethylbenzidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5024059 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4,4'-bi-o-toluidine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.962 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | O-TOLIDINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/63HLO2IV6K | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | 3,3'-DIMETHYLBENZIDINE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1640 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | o-TOLIDINE | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0960 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
Explanation | Creative Commons CC BY 4.0 | |
Record name | O-TOLIDINE | |
Source | Occupational Safety and Health Administration (OSHA) | |
URL | https://www.osha.gov/chemicaldata/151 | |
Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
Record name | Benzidine, 3,3'-dimethyl- | |
Source | The National Institute for Occupational Safety and Health (NIOSH) | |
URL | https://www.cdc.gov/niosh-rtecs/DD12B128.html | |
Description | The NIOSH Pocket Guide to Chemical Hazards (NPG) provides general industrial hygiene information for workers, employers, and occupational health professionals. It contains safety information and hazard data related to chemical substances or mixtures. | |
Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Melting Point |
264 to 268 °F (NTP, 1992), 129-131 °C, MP: 264 °F, 131-132 °C, 264 °F | |
Record name | 3,3'-DIMETHYLBENZIDINE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/16097 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Record name | 3,3'-DIMETHYLBENZIDINE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1640 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | o-TOLIDINE | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0960 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
Explanation | Creative Commons CC BY 4.0 | |
Record name | O-TOLIDINE | |
Source | Occupational Safety and Health Administration (OSHA) | |
URL | https://www.osha.gov/chemicaldata/151 | |
Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
Record name | o-Tolidine | |
Source | The National Institute for Occupational Safety and Health (NIOSH) | |
URL | https://www.cdc.gov/niosh/npg/npgd0618.html | |
Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.